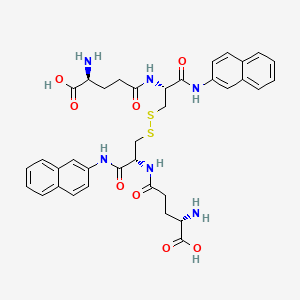
(H-gamma-Glu-cys-betana)2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(H-gamma-Glu-cys-betana)2 is a synthetic compound with a complex structure involving gamma-glutamyl, cysteine, and betaine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (H-gamma-Glu-cys-betana)2 typically involves the stepwise assembly of its constituent amino acids and betaine. The process begins with the protection of functional groups to prevent unwanted side reactions. The gamma-glutamyl and cysteine residues are then coupled using peptide bond formation techniques, followed by the introduction of the betaine moiety. The final product is obtained after deprotection and purification steps.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers to ensure high yield and purity. The process is scaled up by optimizing reaction conditions, such as temperature, pH, and solvent systems, to achieve efficient coupling and minimal by-products.
化学反応の分析
Types of Reactions
(H-gamma-Glu-cys-betana)2 undergoes various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and carboxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Disulfide-linked dimers.
Reduction: Free thiol-containing monomers.
Substitution: Modified peptides with new functional groups.
科学的研究の応用
(H-gamma-Glu-cys-betana)2 has several applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Investigated for its role in cellular redox regulation and as a precursor for glutathione synthesis.
Medicine: Explored for its potential antioxidant properties and therapeutic applications in oxidative stress-related diseases.
Industry: Utilized in the development of novel biomaterials and as a component in biochemical assays.
作用機序
The mechanism of action of (H-gamma-Glu-cys-betana)2 involves its interaction with cellular redox systems. The compound can modulate the redox state by participating in oxidation-reduction reactions, thereby influencing cellular processes such as signal transduction and gene expression. Its molecular targets include enzymes involved in redox regulation and antioxidant defense pathways.
類似化合物との比較
Similar Compounds
Glutathione: A tripeptide with gamma-glutamyl, cysteine, and glycine residues.
Cysteinylglycine: A dipeptide with cysteine and glycine residues.
Gamma-glutamylcysteine: A dipeptide with gamma-glutamyl and cysteine residues.
Uniqueness
(H-gamma-Glu-cys-betana)2 is unique due to the presence of the betaine moiety, which imparts distinct chemical and biological properties. Unlike glutathione, which primarily functions as an antioxidant, this compound may have additional roles in osmoprotection and methylation processes due to the betaine component.
特性
IUPAC Name |
(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40N6O8S2/c37-27(35(47)48)13-15-31(43)41-29(33(45)39-25-11-9-21-5-1-3-7-23(21)17-25)19-51-52-20-30(42-32(44)16-14-28(38)36(49)50)34(46)40-26-12-10-22-6-2-4-8-24(22)18-26/h1-12,17-18,27-30H,13-16,19-20,37-38H2,(H,39,45)(H,40,46)(H,41,43)(H,42,44)(H,47,48)(H,49,50)/t27-,28-,29-,30-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBNLMYXPGRVSQ-KRCBVYEFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CSSCC(C(=O)NC3=CC4=CC=CC=C4C=C3)NC(=O)CCC(C(=O)O)N)NC(=O)CCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CSSC[C@@H](C(=O)NC3=CC4=CC=CC=C4C=C3)NC(=O)CC[C@@H](C(=O)O)N)NC(=O)CC[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40N6O8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745636 |
Source


|
| Record name | (2S,2'S)-5,5'-[Disulfanediylbis({(2R)-3-[(naphthalen-2-yl)amino]-3-oxopropane-1,2-diyl}azanediyl)]bis(2-amino-5-oxopentanoic acid) (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
748.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165174-63-0 |
Source


|
| Record name | (2S,2'S)-5,5'-[Disulfanediylbis({(2R)-3-[(naphthalen-2-yl)amino]-3-oxopropane-1,2-diyl}azanediyl)]bis(2-amino-5-oxopentanoic acid) (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
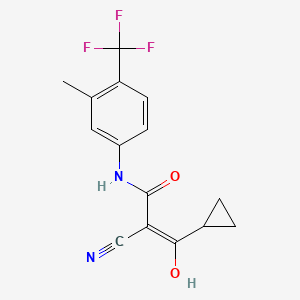

![tert-butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate](/img/structure/B573227.png)
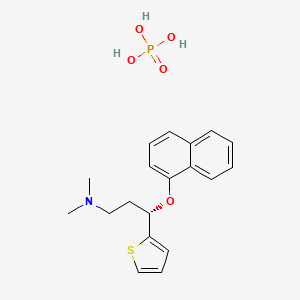
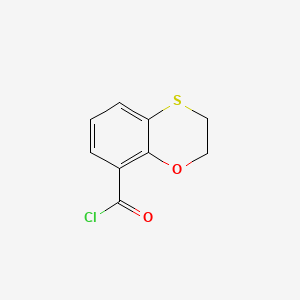
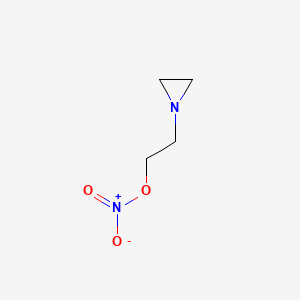

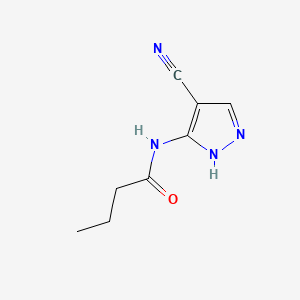
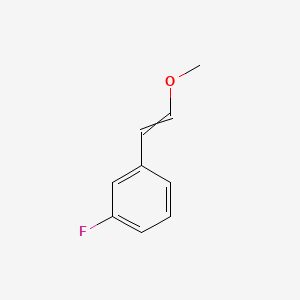
![3-Ethyl-2-({3-[(3-ethyl-6-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-6-methyl-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate](/img/structure/B573241.png)
![2-Phenyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B573242.png)
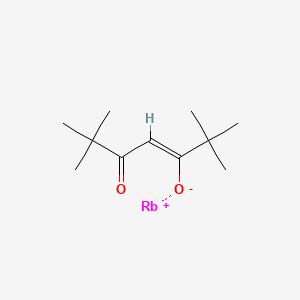
![Thiazolo[5,4-g]isoquinoline](/img/structure/B573245.png)
